tert-Butyl 6-cyano-1H-indazole-1-carboxylate
Description
tert-Butyl 6-cyano-1H-indazole-1-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a cyano group (-CN) at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The general molecular formula is expected to be C₁₃H₁₃N₃O₂, with a molecular weight of approximately 259.27 g/mol.
Structure
3D Structure
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
tert-butyl 6-cyanoindazole-1-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,1-3H3 |
InChI Key |
ZWGFIBZNRWWYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C#N)C=N1 |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection Using Boc Anhydride
The most common approach involves reacting 1H-indazole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example:
-
Reagents : 1H-indazole (1.0 equiv), Boc anhydride (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)
-
Solvent : Acetonitrile (ACN) or dichloromethane (DCM)
-
Conditions : 0–25°C, 12–24 hours
The reaction proceeds via nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of Boc anhydride, facilitated by DMAP.
Alternative Protection via Chloroformate
In cases where Boc anhydride is unavailable, tert-butyl chloroformate may be used:
-
Reagents : 1H-indazole (1.0 equiv), tert-butyl chloroformate (1.1 equiv), triethylamine (TEA, 2.0 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Conditions : 0°C to room temperature, 6–8 hours
Cyanation at the 6-Position
Installing the cyano group requires functionalizing the indazole ring at position 6. Two strategies dominate:
Palladium-Catalyzed Cyanation of a Brominated Precursor
This method substitutes a bromine atom at position 6 with a cyano group via cross-coupling:
-
Starting Material : tert-Butyl 6-bromo-1H-indazole-1-carboxylate
-
Reagents : Zinc cyanide (Zn(CN)₂, 1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Solvent : Dimethylformamide (DMF)
-
Conditions : 120°C, 18–24 hours under nitrogen
Mechanism : Oxidative addition of Pd(0) to the C-Br bond forms a Pd(II) intermediate, followed by transmetallation with Zn(CN)₂ and reductive elimination to yield the cyano product.
Photoredox-Catalyzed Direct C–H Cyanation
A modern approach employs photoredox catalysis for direct C–H functionalization:
-
Catalyst : 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (5 mol%)
-
Reagents : Trimethylsilyl cyanide (TMSCN, 2.0 equiv), cesium fluoride (CsF, 2.0 equiv)
-
Solvent : Acetonitrile
-
Conditions : Blue LED irradiation, 25°C, 12 hours
Mechanism : The photocatalyst generates a radical intermediate at position 6 via single-electron transfer (SET), which reacts with TMSCN to form the cyano group.
Comparative Analysis of Cyanation Methods
| Parameter | Palladium-Catalyzed | Photoredox-Catalyzed |
|---|---|---|
| Starting Material | 6-Bromo derivative | Unfunctionalized indazole |
| Catalyst Cost | High (Pd-based) | Moderate |
| Reaction Time | 18–24 hours | 12 hours |
| Functional Group Tolerance | Moderate | High |
| Scalability | Industrial | Lab-scale |
| Yield (%) | 65–75 | 70–80 |
Optimization Strategies
Solvent Effects
Temperature Control
-
Pd-catalyzed reactions require elevated temperatures (120°C) to overcome activation barriers.
-
Photoredox methods operate efficiently at room temperature due to light-driven excitation.
Protecting Group Stability
The Boc group remains intact under both cyanation conditions, with no reported cleavage at temperatures below 150°C.
Challenges and Solutions
-
Challenge : Competing side reactions (e.g., over-cyanation or dehalogenation in Pd-catalyzed routes).
Solution : Use stoichiometric Zn(CN)₂ and rigorous exclusion of moisture. -
Challenge : Limited scalability of photoredox methods.
Solution : Flow reactor systems improve light penetration and mixing for larger batches.
Industrial Scale-Up Considerations
-
Cost Efficiency : Pd-catalyzed methods are preferred for large-scale production despite higher catalyst costs due to established infrastructure.
-
Waste Management : Photoredox routes generate less heavy metal waste, aligning with green chemistry principles.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester and cyano group undergo hydrolysis under acidic or basic conditions:
-
Mechanistic Insight : Ester hydrolysis proceeds via nucleophilic acyl substitution, while cyano group hydrolysis typically forms amides (under mild conditions) or carboxylic acids (under vigorous acidic/basic conditions) .
Nucleophilic Substitution
The cyano group can act as a leaving group in substitution reactions:
| Substrate | Nucleophile | Conditions | Products | Reference |
|---|---|---|---|---|
| 6-cyano-indazole core | Grignard reagents | Anhydrous THF, 0–25°C | 6-alkyl/aryl-indazole derivatives |
-
Example : Reaction with methylmagnesium bromide yields 6-methyl-indazole derivatives, though yields depend on steric hindrance from the tert-butyl group.
Transition-Metal-Catalyzed Coupling
The indazole ring participates in Rh(III)/Cu(II)-catalyzed C–H activation/annulation:
| Catalyst System | Partners | Conditions | Products | Reference |
|---|---|---|---|---|
| Rh₂(OAc)₄/Cu(OAc)₂ | Nitrosobenzenes | PhCF₃, 80°C, 24 h | Functionalized indazole derivatives |
-
Mechanism :
-
Yield : Moderate to high (50–85%) for electron-rich and halogen-substituted derivatives .
Reduction Reactions
The cyano group is reducible to amines:
| Reducing Agent | Conditions | Products | Reference |
|---|---|---|---|
| BH₃·THF | THF, 0°C to RT | 6-aminomethyl-indazole derivatives |
-
Application : This reaction is critical for synthesizing bioactive amines, as seen in CFTR potentiator development .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
| Reagents/Conditions | Products | Reference |
|---|---|---|
| POCl₃, DMF | 6-cyanoindazole-fused quinazolines |
-
Key Step : Intramolecular cyclization driven by electrophilic activation of the cyano group.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique reactivity:
Stability Under Synthetic Conditions
-
Thermal Stability : Stable below 100°C but decomposes at higher temperatures .
-
pH Sensitivity : The tert-butyl ester hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12) .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Research indicates that it may inhibit key enzymes and receptors involved in cell growth and survival, making it a candidate for cancer treatment. Its ability to interact with specific molecular targets has been studied extensively, particularly its binding affinity to phosphoinositide 3-kinase δ, an enzyme implicated in cancer progression.
Synthesis of Complex Derivatives:
As a versatile building block, tert-butyl 6-cyano-1H-indazole-1-carboxylate serves as a precursor for synthesizing more complex indazole derivatives. These derivatives are often evaluated for enhanced biological activities and improved pharmacological profiles. The synthesis typically involves cyclization reactions using transition metal catalysts, which facilitate the formation of the indazole ring structure.
Biological Activities
Anticancer Activity:
Studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . The compound's structure allows it to interfere with critical signaling pathways involved in tumor growth.
Antimicrobial Properties:
The compound also displays antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains. Its efficacy against various pathogens is currently under investigation.
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds reveals the influence of substituents on biological activity. The following table summarizes notable derivatives of this compound:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| tert-Butyl 6-amino-1H-indazole-1-carboxylate | Amino group at the 6-position | 0.98 |
| tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate | Hydroxy group at the 6-position | 0.91 |
| tert-Butyl 3-amino-1H-indazole-1-carboxylate | Amino group at the 3-position | 0.90 |
| tert-Butyl 6-bromo-1H-indazole-1-carboxylate | Bromo group at the 6-position | 0.88 |
| tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate | Methyl groups and dicarboxylate structure | 0.88 |
These variations illustrate how different functional groups can alter the compound's chemical reactivity and biological activity, offering insights into their pharmacological potential.
Case Studies
Case Study: Anticancer Activity Assessment
In a recent study assessing the anticancer properties of indazole derivatives, this compound was evaluated against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The results suggest that modifications to the indazole structure could enhance its spectrum of activity against resistant strains .
Mechanism of Action
The mechanism of action of tert-Butyl 6-cyano-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in cell growth and survival .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of tert-Butyl Indazole Carboxylates
*Inferred data; †Similarity based on indole/indazole structural overlap.
Key Observations:
Substituent Effects on Reactivity: The cyano group in the target compound enhances electrophilicity at the 6-position, making it reactive toward nucleophilic attack (e.g., in cycloadditions or reductions) . Hydroxy and amino substituents increase polarity and hydrogen-bonding capacity, improving water solubility and biological activity .
Molecular Weight and Physicochemical Properties: The iodo-substituted analog (344.15 g/mol) has the highest molecular weight due to iodine’s atomic mass, whereas the amino derivative (233.27 g/mol) is lighter and more polar .
Similarity Indices :
Biological Activity
Tert-butyl 6-cyano-1H-indazole-1-carboxylate is a notable member of the indazole family, recognized for its diverse biological activities. This compound features a tert-butyl group, a cyano group at the 6-position, and a carboxylate moiety, making it a valuable candidate in medicinal chemistry. Various studies have highlighted its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis Methods:
The synthesis typically involves cyclization reactions of appropriate precursors. Common methods include:
- Copper-catalyzed cyclization: This method facilitates the formation of the indazole ring structure.
- Substitution reactions: These introduce the cyano and carboxylate groups.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Studies have shown that this compound acts as an anticancer agent by inhibiting key enzymes and receptors regulating cell growth and survival. Notably, it has been linked to the inhibition of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cancer progression.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties in various models. For instance, it significantly reduces levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells, indicating its potential as an anti-inflammatory therapeutic agent .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be beneficial in treating infections caused by resistant pathogens.
Comparative Analysis with Similar Compounds
To understand its biological activity better, a comparative analysis with similar compounds is essential. The following table summarizes key structural features and similarity indices:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| tert-Butyl 6-amino-1H-indazole-1-carboxylate | Amino group at the 6-position | 0.98 |
| tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate | Hydroxy group at the 6-position | 0.91 |
| tert-Butyl 3-amino-1H-indazole-1-carboxylate | Amino group at the 3-position | 0.90 |
| tert-Butyl 6-bromo-1H-indazole-1-carboxylate | Bromo group at the 6-position | 0.88 |
| tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate | Methyl groups and dicarboxylate structure | 0.88 |
These compounds share similar structural motifs but differ in functional groups, leading to variations in their pharmacological profiles.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Inhibition of PI3Kδ : A study demonstrated that this compound effectively inhibits PI3Kδ, which is crucial for cancer cell survival and proliferation .
- Cytotoxicity Assessment : In vitro assays showed that at concentrations up to 10 µM, this compound does not significantly decrease cell viability in mouse hippocampal neuronal cells (HT-22) or microglial cells (BV-2), indicating a favorable safety profile .
- Anti-inflammatory Effects : The compound was found to significantly reduce NO levels at low concentrations (1 µM), showcasing its potential for treating inflammatory conditions .
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-Butyl 6-cyano-1H-indazole-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step sequence starting from 6-nitroindazole. Key steps include:
- N-Boc protection : Reacting indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the Boc group at the 1-position .
- Nitro-to-cyano conversion : Reducing the nitro group (e.g., via hydrogenation with Pd/C) to an amine, followed by Sandmeyer reaction or diazotization with NaNO₂/HCl and subsequent treatment with CuCN to introduce the cyano group .
Optimization considerations : - Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation or hydrolysis.
- Use anhydrous conditions for Boc protection to avoid premature deprotection.
Q. How can the purity of this compound be validated, and what analytical techniques are critical for characterization?
- Chromatography : Purify via flash chromatography (hexane/ethyl acetate gradient) or preparative HPLC.
- Spectroscopic validation :
- Elemental analysis : Ensure stoichiometric agreement (±0.3% for C, H, N).
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Storage : Keep at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or cyano degradation.
- Stability tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC for decomposition products like tert-butyl alcohol or free indazole .
Advanced Research Questions
Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound derivatives?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen atom positioning. Key parameters:
- Challenges : Address disorder in the tert-butyl group using PART instructions or constraints.
Q. How should researchers reconcile contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound analogs?
- Case example : If NMR suggests a planar cyano group but X-ray shows torsion, consider:
- Resolution : Cross-validate with IR (C≡N stretch ~2200 cm⁻¹) and single-crystal analysis.
Q. What strategies enable regioselective functionalization of this compound for medicinal chemistry applications?
- Electrophilic substitution : Direct bromination (NBS/CHCl₃) at the 4-position, leveraging the electron-withdrawing cyano group for meta-directing effects.
- Cross-coupling : Suzuki-Miyaura reactions at the 3-position using Pd(OAc)₂/XPhos (e.g., with aryl boronic acids) .
- Protection-deprotection : Temporarily mask the Boc group with TFA for selective modifications .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Q. What are the implications of this compound’s solubility profile in designing in vitro biological assays?
- Solubility data :
- DMSO: >50 mg/mL.
- Aqueous buffers (pH 7.4): <0.1 mg/mL.
- Mitigation : Use co-solvents (e.g., 10% EtOH) or formulate as nanoparticles (e.g., via antisolvent precipitation) .
Q. How can researchers leverage this compound as a synthon for synthesizing polycyclic heteroaromatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
